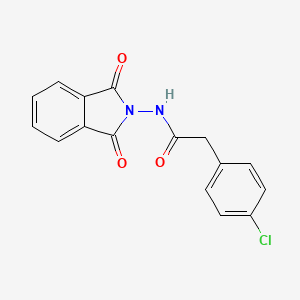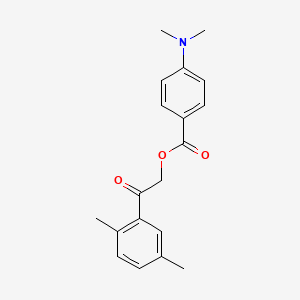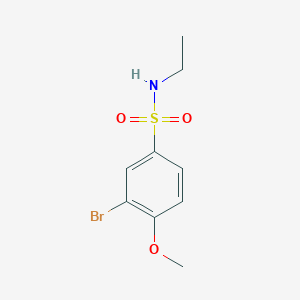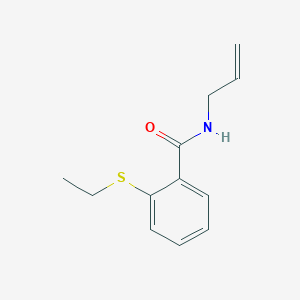![molecular formula C16H16N4O2S B5719556 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5719556.png)
3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, antimicrobial therapy, and inflammation.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also works by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine include the inhibition of cancer cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the inhibition of pro-inflammatory cytokine and chemokine production.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine in lab experiments include its potent anticancer and antimicrobial activity, as well as its anti-inflammatory activity. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For the study of 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine include the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other fields of medicine, and the determination of its safety and efficacy in clinical trials. Additionally, the study of its mechanism of action and its interactions with other cellular pathways could provide insights into the development of new therapeutic strategies for cancer, inflammation, and infectious diseases.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine in the presence of sodium bicarbonate and acetonitrile. The resulting product is then treated with sodium azide and heated to obtain the final product.
Applications De Recherche Scientifique
3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, it has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis.
In antimicrobial therapy, 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine has been shown to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. It works by disrupting the cell membrane of the microorganisms, leading to their death.
In inflammation, 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine has been shown to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-3-7-13(8-4-11)15-18-16(17)20(19-15)23(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJGLVLQFRHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methylbenzenesulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


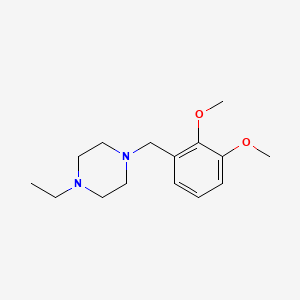
![3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5719503.png)
![N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)
![methyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5719510.png)
